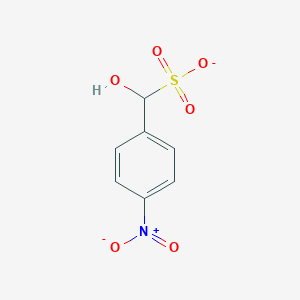![molecular formula C30H31N3O3S B273802 Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B273802.png)
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate is a chemical compound that has been synthesized and studied extensively in scientific research. This compound has shown potential in various applications, including medicinal chemistry and material science.5]decane-3-carboxylate.
Mechanism of Action
The mechanism of action of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also has been shown to protect against oxidative stress and inflammation in the brain by reducing the production of reactive oxygen species and inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway. In the brain, it protects against oxidative stress and inflammation by reducing the production of reactive oxygen species and inhibiting the release of pro-inflammatory cytokines. Additionally, it has been shown to act as an electron transport material in organic light-emitting diodes.
Advantages and Limitations for Lab Experiments
The advantages of using Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate in lab experiments include its relatively simple synthesis method, its potential as an anticancer and neuroprotective agent, and its ability to act as an electron transport material in organic electronics. However, the limitations of using Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate. One potential direction is to further study its potential as an anticancer agent, including its ability to induce apoptosis in various types of cancer cells and its potential as a combination therapy with other anticancer agents. Another potential direction is to further study its potential as a neuroprotective agent, including its ability to protect against various types of neurodegenerative diseases. Additionally, further studies could be conducted to optimize its synthesis method for higher yield and purity, and to explore its potential as an electron transport material in other types of organic electronics.
Synthesis Methods
The synthesis of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylaniline in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting Schiff base is then reacted with 2-mercaptoacetic acid to form the final product. The synthesis method is relatively simple and has been optimized for high yield and purity.
Scientific Research Applications
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and inflammation in the brain. Additionally, Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has shown potential as a material for organic electronics, with studies showing its ability to act as an electron transport material in organic light-emitting diodes.
properties
Product Name |
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate |
|---|---|
Molecular Formula |
C30H31N3O3S |
Molecular Weight |
513.7 g/mol |
IUPAC Name |
phenyl 4-(2,6-dimethylphenyl)imino-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C30H31N3O3S/c1-21-11-10-12-22(2)26(21)31-27-30(19-8-5-9-20-30)33(23-15-17-24(35-3)18-16-23)28(37)32(27)29(34)36-25-13-6-4-7-14-25/h4,6-7,10-18H,5,8-9,19-20H2,1-3H3 |
InChI Key |
MBJWIUDFPMQDRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=C2C3(CCCCC3)N(C(=S)N2C(=O)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2C3(CCCCC3)N(C(=S)N2C(=O)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)



![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)

![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)


